molecular formula C14H12N2O3S B5611718 5-(2,4-DIMETHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE

5-(2,4-DIMETHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE

Cat. No.: B5611718
M. Wt: 288.32 g/mol
InChI Key: RJBGOZGGFBIIII-UHFFFAOYSA-N
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Description

5-(2,4-DIMETHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure substituted with a 2,4-dimethoxyphenyl group at the 5-position

Future Directions

The future directions for research on “5-(2,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives could include further exploration of their potential biological activities . For instance, their potential as EGFR kinase inhibitors and anti-plasmodial agents could be further investigated. Additionally, the development of more efficient synthesis methods and the exploration of their structure-activity relationships could also be areas of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DIMETHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2,4-dimethoxybenzaldehyde and thiourea, the intermediate compounds undergo cyclization and subsequent reactions to form the desired thienopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DIMETHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(2,4-DIMETHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 5-(2,4-DIMETHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-DIMETHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-18-8-3-4-9(11(5-8)19-2)10-6-20-14-12(10)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGOZGGFBIIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC3=C2C(=O)NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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